太平洋雪卡毒素 1

描述

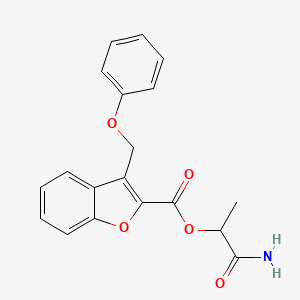

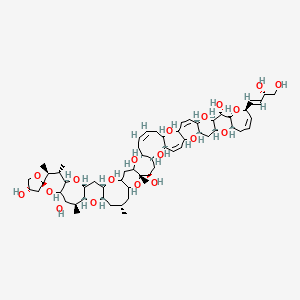

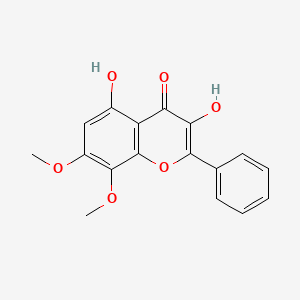

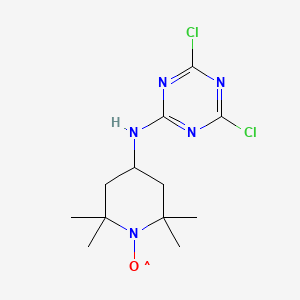

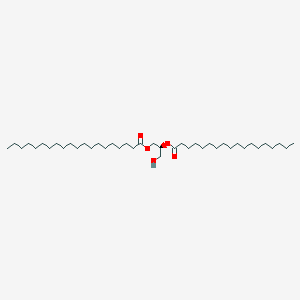

Pacific ciguatoxin 1 (P-CTX-1) is a toxic chemical compound and the most common and potent type in the group of ciguatoxins . It is a large molecule consisting of polycyclic polyethers that can be found in certain types of fish in the Pacific Ocean . The compound is produced by Dinoflagellates Gambierdiscus toxicus and is passed on through the food chain by fish .

Synthesis Analysis

Ciguatoxins originate from marine algae, such as Gambierdiscus spp., enter the food web through fish, and pass to humans . To improve detection methods and better understand the production of ciguatoxins, liquid chromatography‒mass spectrometry (LC‒MS) has been used to quantify the toxins isolated from laboratory algal cultures .Molecular Structure Analysis

The molecular formula of Pacific ciguatoxin 1 is C60H86O19 . Its average mass is 1111.313 Da and its monoisotopic mass is 1110.576294 Da .Chemical Reactions Analysis

The presence of six known Pacific ciguatoxins has been confirmed and several new cogeners (related chemical substances) have been detected .Physical And Chemical Properties Analysis

Pacific ciguatoxin 1 is a large molecule consisting of polycyclic polyethers . It is a lipid-soluble polyether compound consisting of 13 to 14 rings fused by ether linkages into a most rigid ladder-like structure . It is a relatively heat-stable molecule that remains toxic after cooking and exposure to mild acidic and basic conditions .科学研究应用

阻断电压门控钾离子通道

太平洋雪卡毒素-1 (P-CTX-1) 显着影响大鼠感觉神经元的兴奋性。它导致去极化并改变动作电位的持续时间和超极化后电位,这主要通过其对电压门控钠 (Nav) 和钾离子通道的影响来介导。这种理解有助于理解雪卡毒素中毒中观察到的神经系统症状 (Birinyi-strachan 等,2005)。

提取和纯化以进行研究

P-CTX-1 已从鱼肝中成功提取和纯化,这对于对该毒素进行详细研究至关重要。使用色谱技术和通过高效液相色谱/质谱 (HPLC/MS) 进行鉴定在此过程中发挥了重要作用,允许进一步研究毒素的性质和作用 (Kun, 2012)。

动物模型中的毒代动力学

在动物模型(特别是大鼠)中对 P-CTX-1 的研究揭示了重要的毒代动力学参数,例如其分布、生物利用度和消除率。这些信息对于了解毒素在生物系统中的行为至关重要,这对于制定雪卡毒素中毒的治疗策略至关重要 (Ledreux & Ramsdell, 2013)。

对海洋生态系统的影响

对 P-CTX-1 的研究延伸到其对海洋生态系统的影响。对海洋甲藻鞭毛虫(雪卡毒素的主要产生者)的研究有助于理解毒素在海洋食物链中的作用及其对海洋生物多样性和人类健康的影响 (Lewis 等,2016)。

神经毒性和潜在治疗方法

研究集中在 P-CTX-1 的神经毒性作用和潜在治疗方法上。例如,研究迷迭香酸对 CTX 诱导的人神经元神经毒性的保护作用,为由雪卡毒素引起的神经功能缺损的可能治疗方法提供了见解 (Braidy 等,2014)。

免疫反应和毒性评估

P-CTX-1 也可用作研究海洋生物中免疫反应的模型。例如,已经评估了其对海洋青鳉胚胎发育的影响,为雪卡毒素在海洋生态系统中的毒性评估提供了有价值的数据 (Yan 等,2017)。

分子和细胞机制

了解 P-CTX-1 作用的分子机制,例如其对各种钠离子通道亚型的作用,对于开发针对雪卡毒素的靶向疗法至关重要。这项研究阐明了不同的钠离子通道亚型如何导致雪卡毒素的病理作用 (Inserra 等,2017)。

神经影响分析

研究雪卡毒素(如 P-CTX-1)的神经影响有助于理解和管理雪卡毒素鱼中毒。包括症状和治疗在内的神经病学研究极大地促进了这一领域的医学知识 (Pearn, 2001)。

雪卡毒素检测和监测

开发和改进 P-CTX-1 和相关毒素的检测方法对公共健康和安全至关重要。例如,使用免疫测定技术检测鱼类样本中的雪卡毒素是预防雪卡毒素鱼中毒的重要一步 (Campora 等,2006)。

作用机制

安全和危害

Ciguatoxin 1 is toxic to humans but has no effect in fish . It is responsible for ciguatera poisoning, which affects people after they have eaten certain seafood, primarily fish, which contains the poison ciguatoxin . The toxin is not destroyed by cooking or other preparation techniques . Symptoms can be treated, but there is no antidote .

未来方向

The increased presence of CTXs, combined with their occurrence in new latitudes and the contribution of climate change, is raising global concern . Further investigations regarding CTX presence and origin in aquatic environments, the development of more sophisticated analysis methods, additional data on human intoxication incidents and the toxicological potency of CTX analogues, as well as potential mitigation/regulatory management measures are considered to be extremely important .

属性

IUPAC Name |

(1R,3S,3'S,6R,8S,10R,12S,16R,18R,19R,20S,22R,25S,27R,29Z,32S,34R,36S,38R,40S,42R,43S,44S,45R,47S,48S,49S,50R,52S,54R,56R,58S,59R)-16-[(E,3S)-3,4-dihydroxybut-1-enyl]-43,44,49,54,58-pentamethylspiro[2,7,11,17,21,26,33,37,41,46,51,57-dodecaoxadodecacyclo[30.28.0.03,27.06,25.08,22.010,20.012,18.034,58.036,56.038,52.040,50.042,47]hexaconta-4,14,23,29-tetraene-45,5'-oxolane]-3',19,48,59-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H86O19/c1-28-19-42-44(22-48-54(76-42)30(3)52(65)58-55(77-48)29(2)31(4)60(79-58)25-33(63)27-67-60)73-46-24-51-59(5,78-47(46)20-28)50(64)23-45-36(74-51)11-7-6-10-35-37(71-45)15-16-39-38(69-35)17-18-40-43(70-39)21-49-57(75-40)53(66)56-41(72-49)12-8-9-34(68-56)14-13-32(62)26-61/h6-9,13-18,28-58,61-66H,10-12,19-27H2,1-5H3/b7-6-,14-13+/t28-,29+,30+,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53-,54-,55-,56+,57-,58+,59+,60-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVRIXWNTVOIRD-LRHBOZQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CC(CO5)O)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CC(O3)C=CC(CO)O)O)O)(OC6C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@]5(O4)C[C@@H](CO5)O)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@@H](C[C@@H]8[C@@H](O7)C/C=C\C[C@@H]9[C@@H](O8)C=C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=C[C@@H](O3)/C=C/[C@@H](CO)O)O)O)(O[C@@H]6C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H86O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042637 | |

| Record name | Pacific ciguatoxin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1111.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] | |

| Record name | Ciguatoxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The pharmacological action of ciguatoxin is related to its direct effects on excitable membranes rather than to its antichlolinesterase properties. Ciguatoxin has a potent depolarising action due to a selective increase in sodium permeability in the nerve cells and striated muscle, which can be counteracted by calcium ions. The effect of ciguatoxin on smooth muscle can be explained by a potent releasing action of the toxin on endogenous norepinephrine from adrenergic nerve terminals and a potentiating effect on the postsynaptic membrane., Agents acting on signaling systems for neurotransmitters and causing dysregulation of the momentary activity of electrically excitable cells such as neurons and muscle cells: Ciguatoxin interferes with the voltage-gated sodium ion channel causing neuronal activation/convulsions. /from table/, Ciguatoxins are potent, lipophilic sodium channel activator toxins which bind to the voltage sensitive (site 5) sodium channel on the cell membranes of all excitable tissues., Ciguatoxins and brevetoxins, through different vectors, are responsible for human intoxications characterized mainly by neurological disturbances. The molecular target of these families of lipid-soluble cyclic polyethers is the voltage-gated sodium channel, a fundamental transmembrane protein involved in cellular excitability. The different toxins share a common binding site (the receptor-site 5) located on the alpha sub-unit of this neuronal transmembrane protein. Electrophysiological studies of the mode of action of ciguatoxins and brevetoxins identify these toxins as specific sodium channel activators. Indeed, during the action of these phycotoxins, sodium channels remain permanently opened, at the resting membrane potential, which produces a continuous entry of sodium ions in most excitable cells. Such a sodium entry has various consequences on sodium-dependent physiological mechanisms, consisting in a membrane depolarization which, in turn, causes spontaneous and/or repetitive action potential discharges and thereby increases membrane excitability. These neuronal discharges may be transient or continuous according to the preparation and the toxin tested. The increase in membrane excitability during the action of ciguatoxins and brevetoxins is responsible for the different effects exerted by these toxins on various chemical synapses and secretory cells. Another consequence of the continuous entry of sodium ions into cells was revealed. ... These phycotoxins cause a marked increase in the volume of nodes of Ranvier of myelinated nerve fibres, motor nerve terminals innervating skeletal muscle and perisynaptic non-myelinating Schwann cell somata. This increase could be reversed by hyperosmotic external solutions and completely prevented by the blockade of voltage-gated sodium channels., For more Mechanism of Action (Complete) data for CIGUATOXIN (14 total), please visit the HSDB record page. | |

| Record name | CIGUATOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS RN |

11050-21-8 | |

| Record name | Ciguatoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11050-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciguatoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011050218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIGUATOXIN-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UKQ3B7696 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIGUATOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-oxopropylamino)-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1231621.png)